molecular formula C21H18N4OS2 B2834356 N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide CAS No. 1219901-69-5

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2834356
CAS No.: 1219901-69-5
M. Wt: 406.52
InChI Key: HRCJOURZWNLAPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of multiple functional groups and heteroatoms within its structure allows for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS2/c1-12-7-8-17(13(2)9-12)25-19(14-10-27-11-16(14)24-25)23-20(26)21-22-15-5-3-4-6-18(15)28-21/h3-9H,10-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCJOURZWNLAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor such as 2,4-dimethylphenylhydrazine can react with a thieno[3,4-c]pyrazole derivative in the presence of a cyclizing agent.

    Introduction of the Benzo[d]thiazole Moiety: This can be achieved through a coupling reaction, where the thieno[3,4-c]pyrazole intermediate is reacted with a benzo[d]thiazole derivative. Common reagents for this step include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole ring. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents like ether or THF.

    Substitution: Halogens, HNO₃, often in the presence of catalysts like FeCl₃ or AlCl₃.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests possible activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings

Mechanism of Action

The mechanism by which N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide: shares similarities with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is its unique combination of these two heterocyclic systems, which may confer enhanced biological activity and specificity. This dual functionality can lead to more potent and selective interactions with biological targets, making it a valuable compound for further research and development.

Biological Activity

N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • IUPAC Name : this compound
  • Molecular Formula : C21H18N4OS2
  • Molecular Weight : 406.5 g/mol

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar thieno[3,4-c]pyrazole and benzothiazole structures exhibit notable antimicrobial properties. For instance, benzothiazole derivatives have been shown to possess activity against various Gram-positive bacteria and drug-resistant fungi.

CompoundActivityReference
Benzothiazole Derivative AEffective against MRSA
Benzothiazole Derivative BActive against vancomycin-resistant E. faecium
Benzothiazole Derivative CBroad-spectrum antifungal activity

These findings suggest that the thieno[3,4-c]pyrazole core in this compound may contribute similarly to its antimicrobial efficacy.

Anticancer Activity

The anticancer potential of compounds similar to this compound has also been explored extensively. Studies have indicated that derivatives of benzothiazole can inhibit the proliferation of various cancer cell lines.

Cell LineCompoundIC50 (µM)Reference
A431B71.0
A549B71.5
H1299B71.8

The compound B7 demonstrated significant inhibition of cell migration and induced apoptosis in cancer cells at low concentrations. The mechanism of action appears to involve modulation of inflammatory cytokines such as IL-6 and TNF-α.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of a series of thiazole derivatives against resistant strains of Staphylococcus aureus and Candida species. This compound was included in the screening and exhibited promising results against resistant strains (Reference: ).
  • Anticancer Mechanism Exploration :
    Another investigation focused on the anticancer properties of benzothiazole derivatives. The study highlighted the ability of these compounds to induce cell cycle arrest and apoptosis in lung cancer cell lines (A549 and H1299), suggesting that modifications to the benzothiazole structure could enhance anticancer activity (Reference: ).

Q & A

Q. What are the common synthetic routes for preparing thieno[3,4-c]pyrazole derivatives like this compound?

The synthesis typically involves cyclization reactions to construct the thieno[3,4-c]pyrazole core, followed by coupling with substituents such as benzo[d]thiazole-2-carboxamide. For example:

  • Cyclization of thiosemicarbazide derivatives with ketones or aldehydes under acidic conditions .
  • Amide coupling reactions (e.g., using EDC/HOBt or DCC) to attach the benzo[d]thiazole moiety to the pyrazole nitrogen .
  • Purification via recrystallization or column chromatography to isolate the target compound .

Q. How is this compound characterized to confirm its structural integrity?

Key characterization methods include:

  • 1H/13C NMR spectroscopy : To verify substituent positions and hydrogen environments, particularly resolving overlapping signals from the thienopyrazole and benzamide groups .
  • Mass spectrometry (HRMS or ESI-MS) : To confirm molecular weight and fragmentation patterns .
  • HPLC : To assess purity (>95% is standard for biological testing) .

Q. What preliminary biological activities are associated with this compound?

Thieno[3,4-c]pyrazole derivatives exhibit diverse pharmacological properties, such as anti-inflammatory, anticancer, or kinase inhibition. However, specific activities for this compound require empirical validation due to structural nuances. Initial screening should focus on:

  • In vitro assays (e.g., cytotoxicity against cancer cell lines, enzyme inhibition).
  • Target identification via molecular docking or proteomics to hypothesize mechanisms .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity or selectivity?

  • Amide group substitution : Replacing the benzo[d]thiazole with bulkier or electron-withdrawing groups (e.g., nitrobenzamide) may improve target binding .
  • Heterocyclic core variation : Introducing sulfone or sulfoxide groups into the thienopyrazole ring could modulate solubility and metabolic stability .
  • Position-specific methylation : Adjusting dimethylphenyl substituents (2,4- vs. 2,3-dimethyl) may reduce off-target effects .

Q. How should researchers address contradictions in reported biological activity data for similar compounds?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

  • Comparative dose-response studies across multiple models .
  • Structural reanalysis (e.g., X-ray crystallography) to confirm stereochemical consistency .
  • Standardized protocols for IC50 determination to minimize inter-lab variability .

Q. What reaction optimization strategies are critical for improving synthetic yields?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but may require strict anhydrous conditions .
  • Catalyst screening : Transition-metal catalysts (e.g., CuI) can accelerate heterocycle formation .
  • Temperature control : Multi-step reactions often require precise gradients (e.g., 0°C for coupling, 80°C for cyclization) .

Q. What methodologies are recommended for establishing structure-activity relationships (SAR)?

  • Systematic substitution : Synthesize derivatives with incremental changes (e.g., halogens, methoxy groups) at key positions .
  • Computational modeling : Use docking studies (AutoDock, Schrödinger) to predict binding affinities toward targets like kinases or GPCRs .
  • Pharmacokinetic profiling : Assess logP, metabolic stability (CYP450 assays), and plasma protein binding to refine SAR .

Q. How can stability issues (e.g., hydrolysis, oxidation) be addressed during storage or biological testing?

  • Lyophilization : Store the compound as a lyophilized powder under inert gas (N2 or Ar) to prevent degradation .
  • Buffer optimization : Use antioxidants (e.g., ascorbic acid) in aqueous solutions for in vitro assays .
  • Accelerated stability studies : Monitor degradation via LC-MS under stress conditions (e.g., heat, light) .

Q. What advanced spectroscopic techniques resolve ambiguities in the compound’s stereochemistry?

  • 2D NMR (COSY, NOESY) : To assign coupling networks and spatial proximity of substituents .
  • X-ray crystallography : Definitive method for confirming absolute configuration .
  • Isotopic labeling : Use deuterated solvents or 15N-labeled precursors to simplify complex splitting patterns .

Q. How can in vitro-in vivo discrepancies in efficacy be investigated?

  • Pharmacokinetic studies : Measure bioavailability, half-life, and tissue distribution in rodent models .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may alter activity .
  • Prodrug strategies : Modify labile groups (e.g., esterify carboxamide) to enhance absorption .

Q. What analytical approaches identify degradation pathways under physiological conditions?

  • Forced degradation studies : Expose the compound to hydrolytic (acid/base), oxidative (H2O2), and photolytic conditions .
  • LC-HRMS : Track degradation products and propose fragmentation mechanisms .
  • Computational tools : Software like ACD/Labs or ChemAxon predicts plausible degradation routes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.